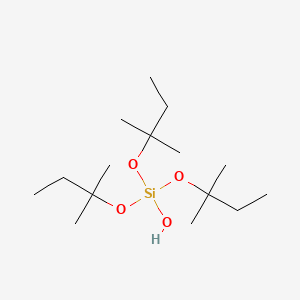

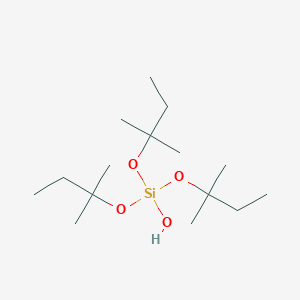

Tris(tert-pentoxy)silanol

Descripción

Propiedades

IUPAC Name |

hydroxy-tris(2-methylbutan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJFXWYTRPGGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17906-35-3 | |

| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17906-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(tert-pentoxy)silanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Tris(tert-pentoxy)silanol (TPOS), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the core characteristics and potential applications of this compound. The information is presented in a structured format, including detailed data tables, representative experimental protocols, and a workflow visualization to facilitate understanding and application.

Core Properties of Tris(tert-pentoxy)silanol

Tris(tert-pentoxy)silanol, with the CAS number 17906-35-3, is an organosilicon compound featuring a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.[1] This structure imparts a combination of organic and inorganic characteristics, making it a subject of interest in various chemical applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Tris(tert-pentoxy)silanol, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C15H34O4Si | [1] |

| Molecular Weight | 306.51 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.944 g/mL at 25 °C | [1][2] |

| Boiling Point | 96-99 °C at 2-3 mmHg (lit.) | [2] |

| Vapor Pressure | 1 torr @ 84 °C | [1] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [2] |

| Purity (by GC) | ≥99.0% | [1] |

| Purity (by ICP/MS) | ≥99.999% | [1] |

Spectroscopic and Structural Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 17906-35-3 | [1] |

| Linear Formula | (CH3CH2C(CH3)2O)3SiOH | [2] |

| SMILES | CCC(C)(C)O--INVALID-LINK--(OC(C)(C)CC)OC(C)(C)CC | [2] |

| InChI | 1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3 | [2] |

| InChI Key | ORJFXWYTRPGGRK-UHFFFAOYSA-N | [2] |

Safety and Handling Information

This section provides a summary of the known safety and handling information for Tris(tert-pentoxy)silanol. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Information | Details | Source(s) |

| Hazard Statements | H413: May cause long lasting harmful effects to aquatic life. | [3] |

| Precautionary Statements | P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

| Storage Class | 10: Combustible liquids | [2] |

| Personal Protective Equipment | Eyeshields, Gloves, Dust mask type N95 (US) | [2] |

| First Aid (Inhalation) | Move person into fresh air. | [3] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |

| First Aid (Eye Contact) | Rinse out with plenty of water. Remove contact lenses. | [3] |

Experimental Protocols

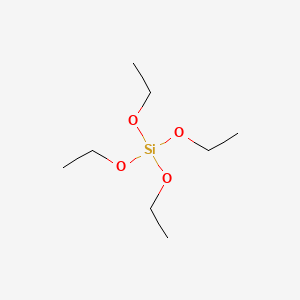

Representative Synthesis of a Trialkoxysilanol

This protocol describes a general method for the synthesis of a trialkoxysilanol via controlled hydrolysis of a corresponding tetraalkoxysilane, which is a common route for such compounds. Pyridine (B92270) is often used as a catalyst or HCl scavenger in similar reactions.

Objective: To synthesize a trialkoxysilanol by controlled hydrolysis.

Materials:

-

Tetraalkoxysilane (e.g., Tetra-tert-pentoxysilane)

-

Deionized water

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Pyridine (optional, as catalyst/scavenger)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Dissolve the tetraalkoxysilane in the anhydrous solvent within the flask under an inert atmosphere.

-

Prepare a solution of deionized water in the same anhydrous solvent in the dropping funnel. The molar ratio of water to the tetraalkoxysilane should be carefully controlled (typically 1:1 for the formation of the silanol).

-

If using, add a catalytic amount of pyridine to the reaction flask.

-

Slowly add the water/solvent mixture from the dropping funnel to the stirred solution of the tetraalkoxysilane at room temperature. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtering off any solid byproducts (e.g., pyridinium (B92312) hydrochloride if pyridine was used with a chlorosilane precursor) and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield the pure trialkoxysilanol.

Characterization Protocols

The following are representative protocols for the characterization of Tris(tert-pentoxy)silanol using standard analytical techniques.

Objective: To confirm the molecular structure of Tris(tert-pentoxy)silanol.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified Tris(tert-pentoxy)silanol in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3).

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Expected Signals: Resonances corresponding to the protons of the tert-pentoxy groups (methyl and methylene (B1212753) protons) and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the specific alkyl groups.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Expected Signals: Resonances for the different carbon atoms in the tert-pentoxy groups.

²⁹Si NMR Spectroscopy:

-

Pulse Program: Inverse-gated proton-decoupled pulse sequence to avoid the negative Nuclear Overhauser Effect (NOE).

-

Spectral Width: A range appropriate for silanols (e.g., -80 to -120 ppm).

-

Number of Scans: A significantly higher number of scans will be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

-

Expected Signals: A single resonance in the expected chemical shift range for a trialkoxysilanol.

Objective: To identify the functional groups present in Tris(tert-pentoxy)silanol.

Instrumentation:

-

FTIR Spectrometer with a suitable sampling accessory (e.g., ATR or salt plates).

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two KBr or NaCl plates, or a drop can be placed directly on an ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the silanol (B1196071) group.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹.

-

Strong Si-O-C stretching vibrations in the 1000-1100 cm⁻¹ region.

-

C-H bending vibrations around 1300-1500 cm⁻¹.

-

Objective: To determine the molecular weight and fragmentation pattern of Tris(tert-pentoxy)silanol.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct infusion source.

GC-MS Method (for a volatile compound):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Expected Fragmentation: Observation of the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique. Characteristic fragment ions resulting from the loss of alkyl groups, alkoxy groups, or water from the silanol.

Visualizations

Due to the lack of specific information on signaling pathways involving Tris(tert-pentoxy)silanol, a general experimental workflow for the characterization of a chemical compound is provided below. This logical diagram illustrates the typical steps a researcher would take to identify and characterize a substance like Tris(tert-pentoxy)silanol.

Applications and Future Directions

Tris(tert-pentoxy)silanol is primarily utilized in materials science as a precursor for the deposition of silicon dioxide thin films, as a coupling agent, and as a surface modifier. Its bulky tert-pentoxy groups can influence the reactivity of the silanol group and the properties of the resulting materials. While some sources allude to its use in drug discovery and development, specific applications in these fields are not well-documented in publicly available literature. Future research may explore the potential of this and similar silanols in the development of biocompatible materials, drug delivery systems, or as intermediates in the synthesis of complex pharmaceutical compounds. A thorough investigation into its toxicological properties would be essential for any biomedical applications.[3]

References

An In-depth Technical Guide to Tris(tert-pentoxy)silanol for Researchers, Scientists, and Drug Development Professionals

An exploration of the synthesis, properties, and potential biomedical applications of the organosilicon compound, Tris(tert-pentoxy)silanol (CAS Number: 17906-35-3).

This technical guide provides a comprehensive overview of Tris(tert-pentoxy)silanol, an organosilicon compound with potential applications in the biomedical and drug development fields. While direct applications in pharmaceuticals are not extensively documented, its properties as a silanol (B1196071) make it a candidate for surface modification of biomedical devices and as a component in advanced drug delivery systems.[1][2] This document outlines its chemical and physical properties, provides a plausible synthetic route, and explores its potential roles in enhancing biocompatibility and creating functionalized surfaces for therapeutic applications.

Core Compound Information

Tris(tert-pentoxy)silanol, also known as TPS, is an organosilanol characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.[3] This structure imparts both hydrophobic (from the tert-pentoxy groups) and hydrophilic/reactive (from the silanol group) characteristics, making it suitable for use as a coupling agent and surface modifier.[3]

Chemical and Physical Properties

A summary of the key quantitative data for Tris(tert-pentoxy)silanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17906-35-3 | [4][5] |

| Molecular Formula | C15H34O4Si | [4] |

| Molecular Weight | 306.51 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.944 g/mL at 25 °C | [4][6] |

| Boiling Point | 96-99 °C at 2-3 mmHg | [4][6] |

| Purity (by GC) | ≥99.0% | [4] |

| Purity (by ICP/MS) | ≥99.999% | [4] |

Synthesis of Tris(tert-pentoxy)silanol

Experimental Protocol: Plausible Synthesis

Step 1: Formation of Trichlorosilane Precursor (Notional)

A likely precursor, though not explicitly stated in the search results, would be silicon tetrachloride.

Step 2: Reaction with tert-Pentyl Alcohol

The core of the synthesis would be the reaction of a silicon precursor with tert-pentyl alcohol.

-

Reaction Setup: In a moisture-free reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-pentyl alcohol in a suitable anhydrous solvent such as toluene.

-

Addition of Base: Add a stoichiometric amount of a base, such as pyridine (B92270), to the solution. The base acts as a proton scavenger.[6]

-

Addition of Silicon Precursor: Slowly add the silicon precursor (e.g., silicon tetrachloride) to the solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is filtered to remove the pyridinium (B92312) salt byproduct. The filtrate is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield Tris(tert-pentoxy)silanol as a clear, colorless liquid.

Caption: Plausible synthesis workflow for Tris(tert-pentoxy)silanol.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectra for Tris(tert-pentoxy)silanol are not widely published. However, the expected FT-IR spectral features for a silanol compound are well-characterized.

FT-IR Spectroscopy

The FT-IR spectrum of Tris(tert-pentoxy)silanol is expected to show characteristic peaks for the O-H, C-H, Si-O, and C-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3670 | O-H stretch (free silanol)[7] |

| 2850-3000 | C-H stretch (alkyl groups) |

| 1000-1100 | Si-O-C stretch |

| ~970 | Si-OH stretch[8] |

Potential Applications in Drug Development and Biomedical Science

Organosilicon compounds, and silanols in particular, are of interest in the biomedical field due to their biocompatibility and the ability to form stable bonds with inorganic substrates like metal oxides.[2][9] While Tris(tert-pentoxy)silanol does not have documented direct therapeutic activity, its properties make it a candidate for enabling technologies in drug delivery and biomedical implants.

Surface Modification of Biomedical Implants

A primary application of silanols is in the surface modification of metallic implants (e.g., titanium) to improve their biocompatibility and promote osseointegration.[10][11] The silanol group can form covalent bonds with the hydroxyl groups on the surface of the metal oxide layer of the implant. The bulky tert-pentoxy groups would then present a hydrophobic surface, which could be further functionalized.

-

Surface Preparation: The titanium substrate is first cleaned and hydroxylated by treatment with a solution of H₂SO₄ and 30% H₂O₂.[12] This creates a surface rich in hydroxyl groups.

-

Silanization: The cleaned and hydroxylated substrate is immersed in a solution of Tris(tert-pentoxy)silanol in an anhydrous solvent (e.g., toluene) for a specified period.

-

Washing: The substrate is then rinsed with the solvent to remove any unreacted silanol.

-

Curing: The coated substrate is cured at an elevated temperature to promote the formation of a stable siloxane layer.

References

- 1. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 2. zmsilane.com [zmsilane.com]

- 3. CAS 17906-35-3: Tris(Tert-Pentoxy)Silanol | CymitQuimica [cymitquimica.com]

- 4. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 5. scbt.com [scbt.com]

- 6. Tris(tert-pentoxy)silanol 99.99+ 17906-35-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tris(tert-pentoxy)silanol: Molecular Structure, Properties, and Applications

Abstract

Tris(tert-pentoxy)silanol, also known as Tri-t-pentoxysilanol or TPS, is an organosilicon compound with the chemical formula C15H34O4Si.[1][2][] It is characterized by a central silicon atom bonded to one hydroxyl (-OH) group and three tert-pentoxy groups (-OC(CH3)2CH2CH3).[1][4] This structure imparts a combination of reactivity, through the hydroxyl group, and steric bulk and hydrophobicity from the tert-pentoxy groups.[1] While primarily utilized in materials science as a precursor for the deposition of silicon dioxide thin films, its unique properties make it a subject of interest for various applications, including as a surface modifier and a building block for more complex siloxane-based materials.[1][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

Tris(tert-pentoxy)silanol is a sterically hindered silanol (B1196071). The central silicon atom is tetrahedrally coordinated, bonded to a reactive hydroxyl group and three bulky tert-pentoxy groups. The presence of the Si-OH group makes the molecule susceptible to condensation reactions with other silanols to form siloxane bridges (Si-O-Si), a fundamental process in silicone chemistry. The tert-pentoxy groups are tertiary alkoxide groups that provide significant steric shielding to the silicon center, influencing its reactivity and physical properties.

-

Chemical Formula: C15H34O4Si[1][]

-

Linear Formula: (CH3CH2C(CH3)2O)3SiOH[5]

-

SMILES: CCC(C)(C)O--INVALID-LINK--(OC(C)(C)CC)OC(C)(C)CC[5]

Physicochemical Properties

Tris(tert-pentoxy)silanol is a clear, colorless liquid at room temperature.[] Its key physical and chemical properties are summarized in the table below. The compound is noted to be sensitive to moisture due to the reactivity of the silanol group, which can lead to self-condensation.[6]

| Property | Value | Citations |

| Molecular Weight | 306.51 g/mol | [1][][5] |

| CAS Number | 17906-35-3 | [1][2][][5] |

| Appearance | Clear, colorless liquid | [] |

| Density | 0.944 g/mL at 25 °C | [2][5][7] |

| Boiling Point | 96-99 °C at 2-3 mmHg | [2][][5][7] |

| Vapor Pressure | 1 Torr at 84 °C | [8] |

| Refractive Index | 1.441 | [9] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [10] |

| Purity Available | Up to ≥99.999% | [4][8] |

Experimental Protocols

Synthesis of Tris(tert-pentoxy)silanol

A definitive, peer-reviewed synthesis protocol for Tris(tert-pentoxy)silanol is not publicly available. However, based on general principles of organosilicon chemistry and supplier information indicating the use of pyridine (B92270) in its manufacture, a plausible synthesis can be proposed.[8][11] The reaction involves the controlled alcoholysis of a silicon tetrahalide, such as silicon tetrachloride (SiCl4), with three equivalents of tert-amyl alcohol (tert-pentanol) followed by hydrolysis of the resulting alkoxychlorosilane. A tertiary amine base like pyridine is used to scavenge the HCl byproduct generated during alcoholysis.

Reaction Scheme:

-

SiCl4 + 3 R-OH + 3 Py → (RO)3SiCl + 3 Py·HCl

-

(RO)3SiCl + H2O + Py → (RO)3SiOH + Py·HCl (where R = -C(CH3)2CH2CH3 and Py = Pyridine)

Representative Protocol:

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a dry nitrogen atmosphere.

-

Reaction: The flask is charged with a solution of silicon tetrachloride in a dry, inert solvent (e.g., toluene). The solution is cooled in an ice bath.

-

Alcohol Addition: A solution containing three molar equivalents of tert-amyl alcohol and three molar equivalents of dry pyridine in the same solvent is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Hydrolysis: The mixture is then carefully hydrolyzed by the slow addition of one molar equivalent of water (dissolved with one equivalent of pyridine in the solvent) at low temperature.

-

Workup: The pyridinium (B92312) hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure Tris(tert-pentoxy)silanol.

References

- 1. Sequential Infiltration Synthesis of Silicon Dioxide in Polymers with Ester Groups—Insight from In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. SiO2 thin film growth through a pure atomic layer deposition technique at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tris(tert-pentoxy)silanol 99.99+ 17906-35-3 [sigmaaldrich.com]

- 7. WO2007032865A2 - Process for the direct synthesis of trialkoxysilane - Google Patents [patents.google.com]

- 8. トリス(tert-ペントキシ)シラノール ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. US2985678A - Tert-alkyl alkoxy silanes and preparation thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for tris(tert-pentoxy)silanol, a sterically hindered silanol (B1196071) of interest in materials science and as a precursor in various chemical syntheses. This document details the underlying chemical principles, outlines a plausible experimental protocol, and presents relevant quantitative data.

Introduction

Tris(tert-pentoxy)silanol, with the chemical formula ((CH₃CH₂)C(CH₃)₂O)₃SiOH, is an organosilicon compound characterized by a central silicon atom bonded to three bulky tert-pentoxy groups and one hydroxyl group.[1][2][3] The significant steric hindrance provided by the tert-pentoxy groups confers unique properties to the molecule, such as increased stability against self-condensation compared to less hindered silanols.[4] This stability makes it a valuable precursor for applications requiring controlled deposition of silica (B1680970) or the synthesis of complex siloxane structures. One of the primary applications of tris(tert-pentoxy)silanol is in atomic layer deposition (ALD) for the formation of high-quality silicon dioxide thin films.[][6]

Synthesis of Tris(tert-pentoxy)silanol

The synthesis of tris(tert-pentoxy)silanol is generally achieved through a two-step process analogous to the preparation of other sterically hindered alkoxysilanols.[4] The overall reaction pathway involves the initial formation of a tris(tert-pentoxy)chlorosilane intermediate, followed by its hydrolysis to the desired silanol.

Step 1: Synthesis of Tris(tert-pentoxy)chlorosilane

The first step involves the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with tert-pentanol (also known as tert-amyl alcohol). The reaction proceeds via the nucleophilic attack of the alcohol on the silicon atom, leading to the stepwise substitution of chloride ions with tert-pentoxy groups. To drive the reaction towards the trisubstituted product and to neutralize the hydrochloric acid (HCl) byproduct, an acid scavenger such as pyridine (B92270) is often employed.[7][8] The steric bulk of the tert-pentanol limits the reaction from proceeding to the fully substituted tetra(tert-pentoxy)silane, favoring the formation of the trichlorosilane.

Step 2: Hydrolysis of Tris(tert-pentoxy)chlorosilane

The second step is the controlled hydrolysis of the tris(tert-pentoxy)chlorosilane intermediate. This is a critical step where the remaining chloro group is replaced by a hydroxyl group. The hydrolysis must be carried out under carefully controlled conditions to prevent the self-condensation of the resulting silanol, which would lead to the formation of disiloxanes and other oligomeric species. The use of a stoichiometric amount of water is crucial.

The overall synthesis can be visualized with the following workflow:

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of tris(tert-pentoxy)silanol, based on established methods for analogous sterically hindered silanols.[4]

Materials and Equipment:

-

Silicon tetrachloride (SiCl₄)

-

tert-Pentanol

-

Pyridine (anhydrous)

-

Hexane (B92381) (anhydrous)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flasks

-

Addition funnel

-

Condenser

-

Magnetic stirrer

-

Schlenk line or inert atmosphere setup

-

Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of Tris(tert-pentoxy)chlorosilane

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-pentanol (3.0 equivalents) in anhydrous hexane.

-

Add anhydrous pyridine (3.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous hexane to the stirred mixture via the addition funnel over a period of 1-2 hours. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Filter the mixture under an inert atmosphere to remove the precipitate.

-

Wash the precipitate with anhydrous hexane.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude tris(tert-pentoxy)chlorosilane.

Step 2: Hydrolysis to Tris(tert-pentoxy)silanol

-

Dissolve the crude tris(tert-pentoxy)chlorosilane in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a stoichiometric amount of deionized water (1.0 equivalent) to the stirred solution.

-

Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Wash the organic layer with deionized water to remove any remaining HCl and pyridinium (B92312) salts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude tris(tert-pentoxy)silanol.

Purification

The primary method for purifying tris(tert-pentoxy)silanol is vacuum distillation .[4] Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is essential to obtain a pure product.

Purification Protocol:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude tris(tert-pentoxy)silanol to the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 2-3 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the reported boiling point of 96-99 °C at 2-3 mmHg.[7][9]

The purification process can be outlined as follows:

Data Presentation

The following table summarizes the key quantitative data for tris(tert-pentoxy)silanol.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₄O₄Si | [1][2] |

| Molecular Weight | 306.51 g/mol | [2][3] |

| CAS Number | 17906-35-3 | [1][2] |

| Boiling Point | 96-99 °C at 2-3 mmHg | [7][9] |

| Density | 0.944 g/mL at 25 °C | [] |

| Purity (Commercial) | ≥99% | [10] |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of tris(tert-pentoxy)silanol. The two-step synthesis, involving the formation of a chlorosilane intermediate followed by hydrolysis, is a robust method for producing this sterically hindered silanol. Purification by vacuum distillation is crucial for obtaining a high-purity product suitable for demanding applications such as atomic layer deposition. The provided experimental protocol, based on established chemical principles, offers a solid starting point for researchers and scientists working with this compound. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

- 1. CAS 17906-35-3: Tris(Tert-Pentoxy)Silanol | CymitQuimica [cymitquimica.com]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. scbt.com [scbt.com]

- 4. Tris(tert-butoxy)silanol|High-Purity Reagent [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Tris(tert-pentoxy)silanol 99.99+ 17906-35-3 [sigmaaldrich.com]

- 8. トリス(tert-ペントキシ)シラノール ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. gmchemic.com [gmchemic.com]

An In-depth Technical Guide to the Hydrolysis Reaction Mechanism of Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of tris(tert-pentoxy)silanol. Due to the limited availability of specific kinetic and experimental data for this particular bulky silanol, this document synthesizes established principles of silane (B1218182) hydrolysis and draws comparisons with less sterically hindered analogs to elucidate its expected behavior.

Introduction

Tris(tert-pentoxy)silanol is an organosilicon compound characterized by a central silicon atom bonded to three bulky tert-pentoxy groups and one hydroxyl group.[1] Its molecular structure presents significant steric hindrance around the silicon center, which profoundly influences its reactivity, particularly in hydrolysis reactions. Understanding the mechanism of hydrolysis is critical for its application in areas such as surface modification, as a coupling agent, or as a precursor in the synthesis of specialized silicone-based materials.[1]

The hydrolysis of tris(tert-pentoxy)silanol involves the cleavage of the silicon-oxygen bond of the alkoxy groups and their replacement with hydroxyl groups. This process is a crucial first step in the formation of siloxane bonds (Si-O-Si), which are the foundation of silicone polymer chemistry.

General Reaction Mechanism

The hydrolysis of alkoxysilanes, including tris(tert-pentoxy)silanol, proceeds via a bimolecular nucleophilic substitution reaction at the silicon atom (SN2@Si).[2] The reaction can be catalyzed by both acids and bases.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism involves the protonation of an alkoxy oxygen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a transition state where the silicon atom is pentacoordinate. Subsequent loss of a proton and an alcohol molecule yields the silanol.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This also proceeds through a pentacoordinate transition state, leading to the displacement of an alkoxide ion, which is then protonated by water to form an alcohol.

The Role of Steric Hindrance

The three bulky tert-pentoxy groups in tris(tert-pentoxy)silanol create significant steric crowding around the silicon atom. This steric hindrance is expected to decrease the rate of hydrolysis compared to less hindered alkoxysilanes. Theoretical studies on SN2 reactions at silicon (SN2@Si) suggest that increasing steric demand of the substituents can alter the reaction mechanism from a single-well potential energy surface with a stable intermediate to a double-well potential energy surface with a central transition state, which is more typical for SN2 reactions at carbon.[4][5] This implies that the hydrolysis of tris(tert-pentoxy)silanol may proceed through a higher energy transition state, resulting in a slower reaction rate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized acid- and base-catalyzed hydrolysis pathways and the overall logical workflow for studying the hydrolysis reaction.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Caption: Base-Catalyzed Hydrolysis Pathway.

Caption: Experimental Workflow Diagram.

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis of tris(tert-pentoxy)silanol can be adapted from established methods for other alkoxysilanes. The primary techniques for in-situ monitoring are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy Monitoring

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Nuclei to Observe:

-

²⁹Si NMR: This is the most direct method to observe the silicon environment. The chemical shift of the silicon atom will change as the tert-pentoxy groups are replaced by hydroxyl groups.

-

¹H NMR: Can be used to monitor the disappearance of the alkoxy protons and the appearance of the alcohol protons.

-

-

Sample Preparation:

-

Prepare a stock solution of tris(tert-pentoxy)silanol in a deuterated solvent (e.g., THF-d₈, acetone-d₆).

-

In an NMR tube, add the silane solution.

-

Initiate the reaction by adding a specific amount of D₂O (to avoid a large water signal in the ¹H spectrum) and the catalyst (e.g., HCl or NaOH solution in D₂O).

-

Quickly acquire spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the starting material, intermediates, and final products in the ²⁹Si and ¹H spectra.

-

Plot the concentration of the reactant versus time to determine the reaction kinetics. The reaction is often pseudo-first-order if water is in large excess.

-

FTIR Spectroscopy Monitoring

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.

-

Spectral Regions of Interest:

-

Disappearance of Si-O-C stretching bands: around 1100-1000 cm⁻¹.

-

Appearance of Si-OH stretching band: a broad band around 3700-3200 cm⁻¹.

-

Formation of Si-O-Si (condensation byproduct): around 1050-1000 cm⁻¹.

-

-

Sample Preparation:

-

The reaction is set up in a vessel that allows for the immersion of the ATR probe.

-

The silane, solvent, and water are mixed.

-

The reaction is initiated by the addition of the catalyst.

-

-

Data Acquisition:

-

FTIR spectra are recorded at regular time intervals.

-

-

Data Analysis:

-

The change in the absorbance of the characteristic peaks is correlated with the concentration of the respective species.

-

Kinetic parameters can be extracted by plotting the absorbance changes over time.

-

Quantitative Data

| Trialkoxysilane | Structure of Alkoxy Group | Relative Hydrolysis Rate (Qualitative) | Notes |

| Methyltrimethoxysilane | -OCH₃ | Very Fast | Least steric hindrance. |

| Methyltriethoxysilane | -OCH₂CH₃ | Fast | More steric hindrance than methoxy. |

| Propyltriethoxysilane | -OCH₂CH₃ | Fast | Alkyl chain has a smaller effect than the alkoxy group. |

| Tris(tert-pentoxy)silanol | -OC(CH₃)₂(C₂H₅) | Very Slow (Predicted) | Significant steric hindrance from the tertiary carbon. |

| Tris(tert-butoxy)silanol | -OC(CH₃)₃ | Very Slow (Predicted) | Structurally similar to tris(tert-pentoxy)silanol with high steric bulk. |

Note: The relative rates are highly dependent on reaction conditions such as pH, temperature, and solvent. The hydrolysis of trialkoxysilanes generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.[6]

Conclusion

The hydrolysis of tris(tert-pentoxy)silanol is a fundamental reaction that is significantly influenced by the steric bulk of its three tert-pentoxy groups. The reaction proceeds via an SN2@Si mechanism and can be catalyzed by both acids and bases. Due to substantial steric hindrance, the hydrolysis rate is expected to be significantly slower than that of less bulky alkoxysilanes. While specific kinetic data for this compound is scarce, the experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies on its hydrolysis and to control its reactivity in various applications. Further computational and experimental studies are warranted to precisely quantify the kinetics and elucidate the nuanced mechanistic details for this sterically encumbered silanol.

References

- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | CoLab [colab.ws]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition of Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Tris(tert-pentoxy)silanol (TPS), a critical precursor in various advanced material applications, including the deposition of high-quality silicon dioxide thin films. Understanding the thermal behavior of TPS is paramount for process optimization, ensuring material purity, and preventing unwanted side reactions. This document compiles available data on its physical properties, discusses its thermal decomposition pathways, and provides standardized protocols for its analysis.

Core Concepts: Thermal Stability in Silanol Precursors

Tris(tert-pentoxy)silanol, with its bulky tert-pentoxy groups, is designed for volatility and controlled reactivity. However, like all organosilicon precursors, its utility is intrinsically linked to its thermal stability. The ideal precursor remains intact during vaporization and transport to the reaction zone, decomposing only under specific, controlled conditions to yield the desired material. Premature thermal decomposition can lead to gas-phase nucleation, film contamination, and deviation from ideal reaction kinetics, compromising the quality of the final product.

Physicochemical Properties of Tris(tert-pentoxy)silanol

A summary of the key physical and chemical properties of Tris(tert-pentoxy)silanol is presented in Table 1. These properties are essential for designing and modeling deposition processes.

| Property | Value | Reference |

| Molecular Formula | C15H34O4Si | |

| Molecular Weight | 306.51 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 96-99 °C at 2-3 mmHg | |

| Density | 0.944 g/mL at 25 °C | |

| Vapor Pressure | 1 Torr at 84 °C | |

| Flash Point | 106 °C (closed cup) |

Thermal Decomposition of Tris(tert-pentoxy)silanol

The thermal decomposition of silanols like TPS is primarily driven by two competing pathways:

-

Condensation Reaction: This is a common reaction for silanols, where two Si-OH groups react to form a siloxane (Si-O-Si) bond and a molecule of water. In the case of TPS, this would lead to the formation of dimers and larger oligomers. This process is often catalyzed by impurities.

-

Elimination Reaction: At elevated temperatures, the tert-pentoxy groups can undergo an elimination reaction to form an alkene (e.g., 2-methyl-2-butene (B146552) and isomers) and a hydroxyl group, which can then participate in further condensation reactions.

The bulky tert-pentoxy groups play a crucial role in the thermal stability of TPS. They sterically hinder the approach of other molecules, including other TPS molecules, which can slow down the rate of intermolecular condensation. However, these bulky groups can also be susceptible to elimination at higher temperatures.

Influence of Impurities

The synthesis of Tris(tert-pentoxy)silanol often utilizes pyridine (B92270) as a reagent. Trace amounts of pyridine, a Lewis base, can remain in the final product. Such impurities can act as catalysts, potentially lowering the decomposition temperature and influencing the reaction pathway, particularly the condensation reaction.

Experimental Protocols

To assess the thermal stability of Tris(tert-pentoxy)silanol or similar organosilicon precursors, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of Tris(tert-pentoxy)silanol into a TGA crucible (e.g., platinum or alumina).

-

Load the crucible into the TGA instrument.

-

Purge the furnace with an inert gas (e.g

An In-depth Technical Guide on the Solubility of Tris(tert-pentoxy)silanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol is an organosilicon compound characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group. Its unique structure, combining bulky hydrophobic alkyl groups with a polar silanol (B1196071) functionality, governs its physical and chemical properties, including its solubility. The tert-pentoxy groups contribute to its hydrophobic nature, which generally enhances its compatibility with organic materials[1]. This technical guide explores the expected solubility of Tris(tert-pentoxy)silanol in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and offers insights into the underlying principles governing its behavior in solution.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of Tris(tert-pentoxy)silanol is predicted to be higher in non-polar and weakly polar organic solvents due to the presence of the three bulky tert-pentoxy groups. The hydroxyl group may impart some affinity for more polar solvents, but its influence is likely diminished by the steric hindrance and hydrophobicity of the alkoxy groups.

Table 1: Predicted Qualitative Solubility of Tris(tert-pentoxy)silanol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The non-polar alkyl chains of the solvent interact favorably with the tert-pentoxy groups. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar non-polar characteristics allow for effective solvation. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can interact with the silanol group, while the alkyl portions are compatible with the pentoxy groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have appropriate polarity to dissolve molecules with both polar and non-polar character. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The carbonyl group can hydrogen bond with the silanol, but the overall polarity might be a limiting factor for high solubility. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, with a balance of polar and non-polar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the alcohol's hydroxyl group may lead to some solubility through hydrogen bonding with the silanol, but the bulky pentoxy groups may limit miscibility. |

| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low to Poor | The high polarity of these solvents is generally not compatible with the largely hydrophobic nature of Tris(tert-pentoxy)silanol. |

| Water | Very Low / Immiscible | The hydrophobic character of the three tert-pentoxy groups is expected to make the compound immiscible with water. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of Tris(tert-pentoxy)silanol solubility.

Isothermal Equilibrium Method

This is a standard method for determining the equilibrium solubility of a liquid solute in a solvent at a constant temperature.

Materials and Equipment:

-

Tris(tert-pentoxy)silanol

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with airtight seals

Procedure:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of Tris(tert-pentoxy)silanol to a known volume of the chosen organic solvent.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation at a constant temperature can be used to achieve clear separation.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of Tris(tert-pentoxy)silanol.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials and Equipment:

-

Tris(tert-pentoxy)silanol

-

Volatile organic solvents

-

Temperature-controlled environment

-

Analytical balance

-

Vials with airtight seals

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the Isothermal Equilibrium Method (steps 1-3).

-

Sample Extraction: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that does not degrade the solute).

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solute residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated as the mass of the residue (solute) per volume or mass of the solvent used.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the molecular interactions influencing solubility.

Caption: Workflow for experimental determination of solubility.

Caption: Molecular interactions influencing solubility.

References

A Comprehensive Technical Guide to Tris(tert-pentoxy)silanol: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPOS), a precursor material with applications in advanced material science. While direct applications in drug development are not widely documented, its use in creating precise silica (B1680970) coatings is relevant for various biomedical technologies, including drug delivery systems, medical device coatings, and biosensors. This document covers its chemical and physical properties, safety and handling protocols, and a detailed look into its primary application in Atomic Layer Deposition (ALD).

Chemical and Physical Properties

Tris(tert-pentoxy)silanol is an organosilicon compound with the chemical formula C15H34O4Si.[1][2] It is a colorless liquid at room temperature.[2] The presence of a silanol (B1196071) group (-Si-OH) and three bulky tert-pentoxy groups gives it unique reactivity and physical characteristics.[3]

Table 1: Physical and Chemical Properties of Tris(tert-pentoxy)silanol

| Property | Value | Source |

| Molecular Formula | C15H34O4Si | [1][2] |

| Molecular Weight | 306.51 g/mol | [2][4] |

| CAS Number | 17906-35-3 | [2][5] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 0.944 g/mL at 25 °C | [4][5] |

| Boiling Point | 96-99 °C at 2-3 mmHg | [4][5] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [6] |

Safety Data and Handling Precautions

Understanding the safety profile of Tris(tert-pentoxy)silanol is crucial for its safe handling in a laboratory or manufacturing setting. The following tables summarize the key hazard classifications and recommended handling procedures based on available Safety Data Sheets (SDS).

Hazard Identification and Classification

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Chronic Aquatic Toxicity | Category 4 | H413: May cause long lasting harmful effects to aquatic life. |

Source:[6]

It is important to note that while some suppliers do not classify this substance as hazardous under GHS, others indicate a chronic aquatic hazard.[6] Therefore, release into the environment should be avoided.

Recommended Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles. Contact lenses should not be worn. |

| Hand Protection | Neoprene or nitrile rubber gloves. |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-certified organic vapor respirator is recommended. |

Source: Gelest Inc. SDS

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical advice if you feel unwell. |

| Skin Contact | Remove contaminated clothing and shoes. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention. |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. |

Source: Gelest Inc. SDS

Experimental Protocols: Application in Atomic Layer Deposition (ALD)

The primary documented application of Tris(tert-pentoxy)silanol is as a precursor for the deposition of silicon dioxide (SiO2) thin films via Atomic Layer Deposition (ALD). ALD is a thin film deposition technique that allows for atomic-scale thickness control and conformity, which is critical in the fabrication of microelectronics and increasingly in biomedical devices.

Mechanism of SiO2 Deposition using Tris(tert-pentoxy)silanol

The ALD of SiO2 using TPOS is a catalyzed process. It is believed to involve the growth of siloxane polymer chains at catalytic sites on the substrate surface, followed by cross-linking of these chains to form a dense SiO2 film.[1] The growth rate is dependent on factors such as substrate temperature, precursor pressure, and exposure time.[1]

Below is a DOT script for a diagram illustrating the proposed mechanism for rapid SiO2 ALD using Tris(tert-pentoxy)silanol.

Caption: Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol

Example Experimental Parameters for SiO2 ALD

The following table summarizes typical experimental parameters for the rapid atomic layer deposition of SiO2 using Tris(tert-pentoxy)silanol as the precursor and trimethylaluminum (B3029685) (TMA) as the catalyst.

Table 5: Example ALD Process Parameters

| Parameter | Value |

| Precursor | Tris(tert-pentoxy)silanol (TPOS) |

| Catalyst | Trimethylaluminum (TMA) |

| Deposition Temperature | 140 - 230 °C |

| Deposition Pressure | ~0.6 Torr |

| TMA Pulse Time | 0.02 - 2 seconds |

| TMA Purge Time | 4 - 60 seconds |

| TPOS Pulse Time | 10 - 110 seconds |

| TPOS Purge Time | 10 - 600 seconds |

| Carrier Gas | Argon (Ar) |

Source:[7]

It is important to note that the optimal parameters can vary depending on the specific ALD reactor, substrate, and desired film properties.

The experimental workflow for a single cycle of SiO2 ALD using TPOS is a sequential process. The following diagram illustrates this workflow.

Caption: Experimental Workflow for One ALD Cycle of SiO2 using TPOS

Biological Signaling Pathways and Relevance to Drug Development

Based on extensive literature searches, there is currently no publicly available information to suggest that Tris(tert-pentoxy)silanol is involved in any biological signaling pathways. Its primary application lies in materials science as a precursor for inorganic thin films.

However, for professionals in drug development, the relevance of this compound is indirect and lies in the advanced materials it can create. The ability to deposit highly uniform and conformal layers of SiO2 has potential applications in:

-

Drug Delivery: Creating precisely coated nanoparticles or microparticles for controlled release of therapeutics.

-

Medical Implants: Modifying the surface of implants to improve biocompatibility and reduce rejection.

-

Biosensors and Diagnostics: Fabricating sensitive and stable sensor surfaces for detecting biomarkers.

Conclusion

Tris(tert-pentoxy)silanol is a valuable precursor for the deposition of high-quality silicon dioxide thin films using Atomic Layer Deposition. While it does not have direct biological activity, the materials it can produce have significant potential in various aspects of biomedical research and drug development. Proper safety precautions, including the use of appropriate personal protective equipment and adherence to safe handling procedures, are essential when working with this compound. Further research may uncover new applications for TPOS and the advanced materials it can generate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. CAS 17906-35-3: Tris(Tert-Pentoxy)Silanol | CymitQuimica [cymitquimica.com]

- 4. Tris(tert-pentoxy)silanol 99.99+ 17906-35-3 [sigmaaldrich.com]

- 5. TRIS(TERT-PENTOXY)SILANOL | 17906-35-3 [chemicalbook.com]

- 6. 三(叔-五氧代)硅烷醇 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characteristics of Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic properties of Tris(tert-pentoxy)silanol. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic features based on the well-understood characteristics of silanols and related organosilicon compounds. It also includes a generalized experimental protocol for its synthesis and characterization.

Predicted FT-IR Spectroscopic Data

The infrared spectrum of Tris(tert-pentoxy)silanol is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a silanol (B1196071) (Si-OH) group and tert-pentoxy (Si-O-C(CH₃)₂(C₂H₅)) groups will dominate the spectrum. Free silanol groups typically show a sharp absorption band around 3690 cm⁻¹[1]. Hydrogen-bonded silanols, which may be present, would appear as a broader band at a lower frequency. The spectrum will also feature strong bands corresponding to the Si-O-C and C-O stretching vibrations, as well as various C-H stretching and bending vibrations from the alkyl groups.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Si-O-H (free) | O-H stretching | ~3690 (sharp) |

| Si-O-H (H-bonded) | O-H stretching | 3200-3400 (broad) |

| C-H (alkyl) | Stretching | 2850-2990 |

| C-H (alkyl) | Bending | 1360-1470 |

| Si-O-C | Stretching | 1000-1100 |

| Si-O | Stretching | 800-950 |

Predicted NMR Spectroscopic Data

¹H NMR: The proton spectrum is expected to be relatively simple due to the symmetry of the molecule. The silanol proton (Si-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The tert-pentoxy groups will show signals for the ethyl and methyl protons.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Si-OH | 1.0 - 5.0 | Broad Singlet | 1H |

| -C(CH₃)₂-CH₂ CH₃ | 1.5 - 1.7 | Quartet | 6H |

| -C(CH₃ )₂- | 1.2 - 1.4 | Singlet | 18H |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet | 9H |

¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments within the tert-pentoxy groups.

| Carbon Type | Predicted Chemical Shift (ppm) |

| -C (CH₃)₂- | 70 - 80 |

| -C H₂CH₃ | 30 - 40 |

| -C(C H₃)₂- | 25 - 35 |

| -CH₂C H₃ | 5 - 15 |

Experimental Protocols

A generalized protocol for the synthesis of Tris(tert-pentoxy)silanol involves the controlled hydrolysis of a suitable precursor, such as tetra(tert-pentoxy)silane.

Synthesis of Tris(tert-pentoxy)silanol:

-

Reaction Setup: A solution of tetra(tert-pentoxy)silane in a suitable inert solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrolysis: A stoichiometric amount of water (one equivalent) dissolved in the same solvent is added dropwise to the silane (B1218182) solution at a controlled temperature (e.g., 0 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Tris(tert-pentoxy)silanol.[2][3][4][5][6][7]

-

Characterization: The purified product would then be characterized by FT-IR and NMR spectroscopy to confirm its structure and purity.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of Tris(tert-pentoxy)silanol.

Caption: Synthesis workflow for Tris(tert-pentoxy)silanol.

Caption: Spectroscopic characterization workflow.

References

- 1. gelest.com [gelest.com]

- 2. トリス(tert-ペントキシ)シラノール ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Tris(tert-pentoxy)silanol 99.99+ 17906-35-3 [sigmaaldrich.com]

- 6. TRIS(TERT-PENTOXY)SILANOL | 17906-35-3 [m.chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

A Comprehensive Technical Guide to Tris(tert-pentoxy)silanol (TPS) for Advanced Materials Research

For Researchers, Scientists, and Professionals in Materials Science and Engineering

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPS), a key precursor in the fabrication of advanced materials. This document consolidates its chemical identity, physical properties, and primary application in the rapid atomic layer deposition (RALD) of high-quality silicon dioxide (SiO₂) thin films. Detailed experimental protocols and a visualization of the deposition process are included to support researchers in the semiconductor and advanced materials fields.

Chemical Identity and Synonyms

Tris(tert-pentoxy)silanol, commonly abbreviated as TPS, is an organosilicon compound essential for specialized chemical vapor deposition techniques. Due to its specific molecular structure, it is referred to by several alternative names in scientific literature and commercial listings. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for Tris(tert-pentoxy)silanol

| Common Name/Abbreviation | Systematic Name | CAS Number |

| TPS[1][2] | Tris(tert-pentoxy)silanol[1][3][4][5] | 17906-35-3[1][3][4] |

| Tri-t-pentoxysilanol[4] | hydroxy-tris(2-methylbutan-2-yloxy)silane[5][6] | 17906-35-3 |

| TPOSOL[7] | Silicic acid (H₄SiO₄), tris(1,1-dimethylpropyl) ester[3][5][6] | 17906-35-3 |

| - | Tris(1,1-dimethylpropyl) hydrogen orthosilicate[3] | 17906-35-3 |

| - | Tris(2-methyl-2-butoxy)silanol[3] | 17906-35-3 |

Physicochemical Properties

The utility of TPS as a precursor for thin film deposition is largely dictated by its physical and chemical properties. Its liquid state at room temperature and sufficient volatility are key for vapor-phase delivery in deposition reactors.

Table 2: Physicochemical Properties of Tris(tert-pentoxy)silanol

| Property | Value |

| Molecular Formula | C₁₅H₃₄O₄Si[3][4] |

| Molecular Weight | 306.51 g/mol [1][4] |

| Appearance | Colorless liquid[6][7] |

| Density | 0.944 g/mL at 25 °C[4][5] |

| Boiling Point | 96-99 °C at 2-3 mmHg[4][5] |

| Refractive Index | 1.441[4][5] |

Application in Rapid Atomic Layer Deposition (RALD) of SiO₂

The primary application of TPS is as a silicon precursor in the rapid atomic layer deposition (RALD) of silicon dioxide (SiO₂) thin films. This technique allows for the deposition of thick, conformal SiO₂ layers at significantly higher growth rates than conventional ALD, which is critical for the manufacturing of semiconductor devices. In this process, trimethylaluminum (B3029685) (TMA) is typically used as a catalyst.

The RALD of SiO₂ using TPS is a cyclic process that relies on self-limiting surface reactions to build a film layer by layer. The mechanism is understood to involve the formation of siloxane polymer chains at catalytic sites, followed by their cross-linking to form a dense SiO₂ film.

Experimental Protocol for Rapid Atomic Layer Deposition of SiO₂

The following is a generalized experimental protocol for the deposition of SiO₂ thin films using TPS, based on published research. Specific parameters may vary depending on the reactor configuration and desired film properties.

Materials and Equipment:

-

An ALD reactor equipped with precursor delivery systems for TPS and trimethylaluminum (TMA).

-

High-purity argon (Ar) as a carrier and purge gas.

-

Substrates (e.g., silicon wafers).

-

Tris(tert-pentoxy)silanol (TPS) precursor, heated in a canister (e.g., at 80 °C) to ensure adequate vapor pressure.[6]

-

Trimethylaluminum (TMA) as the catalyst.

Deposition Cycle:

The RALD process consists of a four-step cycle that is repeated to achieve the desired film thickness:

-

TMA Pulse: A pulse of TMA is introduced into the reactor. The pulse time can range from 0.02 to 2 seconds.[6]

-

TMA Purge: The reactor is purged with argon gas to remove any unreacted TMA and gaseous byproducts. Purge times can vary from 4 to 60 seconds.[6]

-

TPS Pulse: A pulse of TPS is introduced into the reactor. The pulse time for TPS is typically longer, ranging from 10 to 110 seconds.[6]

-

TPS Purge: The reactor is purged again with argon gas to remove unreacted TPS and byproducts. This purge step can last from 10 to 600 seconds.[2][6]

Process Parameters:

-

Deposition Temperature: The substrate temperature is a critical parameter and typically ranges from 140 °C to 230 °C.[3][6]

-

Pressure: The deposition pressure is generally maintained at around 0.6 Torr during the purge steps.[6]

Quantitative Data: Growth per Cycle (GPC)

The growth per cycle is a key metric in ALD and RALD processes. For the RALD of SiO₂ using TPS, the GPC is exceptionally high.

Table 3: Growth Per Cycle (GPC) of SiO₂ in RALD using TPS

| Deposition Temperature (°C) | Growth per Cycle (nm/cycle) | Reference |

| 120 | 35 | [5] |

| 140 | ~28 | [3] |

| 250 | 10.5 | [5] |

Visualizing the RALD Process

The following diagrams illustrate the workflow of the rapid atomic layer deposition of SiO₂ using TPS and a conceptual representation of the surface chemistry.

Caption: Workflow diagram of a single cycle in the RALD of SiO₂.

Caption: Conceptual diagram of the SiO₂ film growth mechanism.

Conclusion

Tris(tert-pentoxy)silanol is a vital precursor in materials science, particularly for the semiconductor industry. Its use in the rapid atomic layer deposition of silicon dioxide enables the efficient fabrication of high-quality insulating layers. This guide provides the foundational knowledge of its properties, synonyms, and a detailed experimental framework to aid researchers and professionals in its application. The provided process diagrams offer a clear visualization of the deposition workflow and the underlying chemical mechanism. As the demand for more advanced semiconductor devices continues to grow, the importance of precursors like TPS in enabling next-generation fabrication technologies is expected to increase.

References

Methodological & Application

Application Notes and Protocols: Tris(tert-pentoxy)silanol for Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(tert-pentoxy)silanol (TPS) as a precursor for the atomic layer deposition (ALD) of silicon dioxide (SiO₂) thin films. This document includes key properties of the precursor, detailed experimental protocols for its application in ALD, and a summary of the resulting film characteristics.

Precursor: Tris(tert-pentoxy)silanol (TPS)

Tris(tert-pentoxy)silanol is an organosilicon compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide films, particularly in rapid ALD processes.[1][2] Its chemical structure features a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group, which influences its reactivity and thermal properties, making it suitable for ALD applications.[3]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 17906-35-3 |

| Molecular Formula | C₁₅H₃₄O₄Si |

| Molecular Weight | 306.51 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.944 g/mL at 25 °C |

| Boiling Point | 96-99 °C at 3-4 torr |

| Vapor Pressure | 1 torr @ 84 °C |

Source:[4]

Safety Information:

Tris(tert-pentoxy)silanol may cause long-lasting harmful effects to aquatic life.[5] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Atomic Layer Deposition of SiO₂ using TPS

Tris(tert-pentoxy)silanol is particularly effective in rapid ALD (RALD) processes for depositing SiO₂ films, often utilizing a catalyst such as trimethylaluminum (B3029685) (TMA).[2][7][8] This method can achieve significantly higher growth rates than conventional ALD while maintaining the hallmark self-limiting growth and excellent conformality.[2] The process generally involves the sequential exposure of the substrate to the catalyst (e.g., TMA) and then to the TPS precursor.

Experimental Workflow

The following diagram illustrates a typical rapid ALD cycle for SiO₂ deposition using TMA as a catalyst and TPS as the silicon precursor.

Caption: A schematic of a rapid ALD cycle for SiO₂ deposition.

Experimental Protocol: Rapid ALD of SiO₂

This protocol is a generalized procedure based on published literature for the deposition of SiO₂ thin films using Tris(tert-pentoxy)silanol and trimethylaluminum in a rapid ALD process.[7][8] Actual parameters may need to be optimized for specific ALD reactors and substrate types.

Materials and Equipment:

-

ALD Reactor equipped with precursor delivery systems for TMA and TPS

-

Tris(tert-pentoxy)silanol (≥99.99% purity)

-

Trimethylaluminum (TMA)

-

High-purity inert gas (e.g., Argon, Nitrogen) for carrier and purging

-

Substrates (e.g., silicon wafers)

-

Substrate holder and heating system

-

Vacuum pump and pressure gauges

Procedure:

-

Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned substrates into the ALD reactor.

-

Reactor Setup:

-

Heat the ALD reactor to the desired deposition temperature (e.g., 120-250 °C).[7]

-

Heat the Tris(tert-pentoxy)silanol precursor canister to a stable temperature (e.g., 80 °C) to ensure adequate vapor pressure.[8]

-

Set the inert gas flow rates for precursor delivery and purging. A typical carrier gas flow rate for TPS is 50 sccm.[8]

-

Maintain a stable deposition pressure, for instance, 0.6 Torr during the purge steps.[8]

-

-

Deposition Cycle: The rapid ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness:

-

Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.g., 2 seconds).[8] The TMA acts as a catalyst, preparing the surface for the subsequent TPS reaction.

-

Step 2: Purge: Stop the TMA flow and purge the reactor with inert gas for a specified time (e.g., 4 seconds) to remove any unreacted TMA and gaseous byproducts.[8]

-

Step 3: TPS Pulse: Introduce Tris(tert-pentoxy)silanol vapor into the reactor chamber. The pulse time can vary significantly depending on the desired growth per cycle and temperature (e.g., 40-70 seconds).[8]

-

Step 4: Purge: Stop the TPS flow and purge the reactor with inert gas for an extended period (e.g., 120 seconds) to ensure complete removal of the precursor and reaction byproducts.[8]

-

-

Repeat Cycles: Repeat the deposition cycle (Steps 1-4) until the target SiO₂ film thickness is achieved.

-